N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide
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Description
N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide is a useful research compound. Its molecular formula is C19H23N5OS2 and its molecular weight is 401.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
The scientific research around the compound N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide and its derivatives focuses primarily on exploring their antimicrobial properties. Studies have demonstrated the synthesis of new heterocyclic compounds incorporating sulfamoyl and other moieties suitable for use as antimicrobial agents. For example, Darwish et al. (2014) synthesized various novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, showing promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Ali et al. (2010) synthesized thiazolidine and bisthiazolidine derivatives from N-cyclohexyl-2-cyanoacetamide, which were tested against bacteria and fungi, showing significant antimicrobial activity (Ali, Helal, Mohamed, A. M. Ali, & Ammar, 2010).
Antitumor Activity
Research also extends to the antitumor potential of such compounds. Albratty et al. (2017) studied the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, with some showing promising inhibitory effects on different cell lines, comparable to those of doxorubicin, a commonly used chemotherapeutic agent (Albratty, El-Sharkawy, & Alam, 2017).
Novel Synthesis Approaches
The versatility of this compound derivatives in chemical synthesis is notable, enabling the creation of diverse biologically active compounds. For instance, Shams et al. (2010) highlighted the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar precursors, which were then evaluated for their antitumor activities. Most compounds revealed high inhibitory effects when screened in vitro, demonstrating their potential as antiproliferative agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Crystal Structure Analysis
Understanding the crystal structure of derivatives provides insight into their potential biological activities and interactions. Cai et al. (2009) detailed the crystal structure of a closely related compound, elucidating the molecular basis for its antibacterial properties. Such structural analyses are crucial for designing compounds with enhanced biological activities (Cai, Xie, Yan, Zhao, & Li, 2009).
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS2/c1-23(19(13-20)9-3-2-4-10-19)16(25)12-27-18-22-21-17(15-6-5-11-26-15)24(18)14-7-8-14/h5-6,11,14H,2-4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJQHHFCZQYUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=NN=C(N1C2CC2)C3=CC=CS3)C4(CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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